molecular formula C20H33NO5S B6315293 8-((tert-Butoxycarbonyl)amino)octyl 4-methylbenzenesulfonate CAS No. 1472656-81-7

8-((tert-Butoxycarbonyl)amino)octyl 4-methylbenzenesulfonate

Cat. No. B6315293
CAS RN: 1472656-81-7
M. Wt: 399.5 g/mol
InChI Key: ZPZRUNAYGFZRQS-UHFFFAOYSA-N
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Description

“8-((tert-Butoxycarbonyl)amino)octyl 4-methylbenzenesulfonate” is a chemical compound with the CAS Number: 1472656-81-7 . It has a molecular weight of 399.55 . The compound is stored in a dry room at normal temperature .


Molecular Structure Analysis

The molecular formula of this compound is C20H33NO5S . The Inchi Code is 1S/C20H33NO5S/c1-17-11-13-18(14-12-17)27(23,24)25-16-10-8-6-5-7-9-15-21-19(22)26-20(2,3)4/h11-14H,5-10,15-16H2,1-4H3,(H,21,22) .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 534.3±33.0 °C and a predicted density of 1.096±0.06 g/cm3 . The pKa is predicted to be 12.94±0.46 .

Scientific Research Applications

Polymerization and Materials Science

  • Polymerization processes involving compounds related to 8-((tert-Butoxycarbonyl)amino)octyl 4-methylbenzenesulfonate have been explored. For instance, the synthesis of polythiophenes using methyl N-(tert-butoxycarbonyl)-S-3-thienyl-l-cysteinate and related compounds has been investigated, leading to polymers that can form chiral self-assembling structures in both solid state and solution (Cagnoli et al., 2005).

Organic Synthesis and Peptide Research

  • Compounds structurally similar to this compound have been used in the synthesis of microsporin B, demonstrating their utility in the creation of complex organic molecules (Swaroop et al., 2014).
  • Research into the deprotection and reprotection of amino groups in α-amino acids and peptides has involved the use of tert-butyloxycarbonyl groups, indicating the relevance of these groups in peptide synthesis (Gioia et al., 2014).

Medicinal Chemistry

  • In medicinal chemistry, the synthesis of novel quinazolinone derivatives, which involved 4-methylbenzenesulfonate, a component of the compound , has been explored for their antimicrobial activity (Habib et al., 2013).

Gel Materials and Supramolecular Chemistry

  • The creation of low molecular weight gelators derived from tert-butoxycarbonyl-protected L-amino acids has been reported. These gelators exhibit unique properties like load-bearing, moldability, and self-healing, indicating potential applications in material science and engineering (Sahoo et al., 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonylamino]octyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO5S/c1-17-11-13-18(14-12-17)27(23,24)25-16-10-8-6-5-7-9-15-21-19(22)26-20(2,3)4/h11-14H,5-10,15-16H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZRUNAYGFZRQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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